ethyl 3-methyl-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20032-32-0, 3284-47-7 | |
| Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate
Classical and Established Synthetic Routes
The foundational methods for constructing the pyrrole (B145914) ring often involve the condensation of acyclic precursors. These routes are valued for their reliability and access to a wide range of substituted pyrroles from simple starting materials.
Knorr-Type Pyrrole Condensation Approaches
The Knorr pyrrole synthesis and its variations are cornerstone methods for the preparation of substituted pyrroles. wikipedia.org This reaction fundamentally involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound containing a reactive α-methylene group. wikipedia.orgyoutube.com
The mechanism proceeds through the initial formation of an imine between the α-amino-ketone and the β-ketoester. wikipedia.org This is followed by tautomerization to an enamine, which then undergoes an intramolecular cyclization. The final steps involve the elimination of a water molecule to yield the aromatic pyrrole ring. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org To overcome this, they are typically prepared in situ. A common method involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org
For the specific synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate, the key starting materials would be an α-amino-ketone and ethyl acetoacetate. The reaction condenses these precursors to directly install the required substituents on the pyrrole core.
| Reactant 1 | Reactant 2 | Key Conditions | Product |
| α-amino-ketone (generated in situ) | β-ketoester (e.g., Ethyl acetoacetate) | Zinc, Acetic Acid | Substituted Pyrrole |
| 1,4-Dicarbonyl Compound | Primary Amine or Ammonia (B1221849) | Weakly acidic (e.g., Acetic Acid) | Substituted Pyrrole |
This interactive table summarizes the reactants and conditions for Knorr-type pyrrole syntheses.
Dieckmann Reaction Pathways
The Dieckmann condensation is an intramolecular reaction involving the cyclization of a diester in the presence of a base to form a β-keto ester. wikipedia.orglibretexts.org This method is highly effective for synthesizing five- and six-membered rings from a single linear precursor molecule. wikipedia.org The mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate that then attacks the carbonyl carbon of the second ester group within the same molecule. wikipedia.orgscienceinfo.com
While the Dieckmann condensation is a powerful tool for creating cyclic structures, it is not a standard or direct method for the synthesis of this compound from acyclic precursors. The reaction's intramolecular nature means it is primarily applied to the formation of rings from molecules already containing two ester functionalities, such as in the synthesis of fused ring systems containing a pyrrole. scienceinfo.comumn.eduumn.edu Therefore, it does not represent a classical pathway for the de novo construction of this specific monocyclic pyrrole.
Modern and Mechanistic Synthetic Strategies
Beyond classical ring-forming reactions, modern synthetic approaches often involve the functionalization of a pre-existing pyrrole ring. These strategies leverage the inherent reactivity of the pyrrole nucleus and its substituents.
Electrophilic Substitution Reactions
The pyrrole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. pearson.com This heightened reactivity allows for electrophilic aromatic substitution reactions to be carried out under mild conditions. pearson.com For substituted pyrroles like this compound, substitution typically occurs at the available positions on the ring (C4 or C5). The directing effects of the existing electron-withdrawing carboxylate group and the electron-donating methyl group influence the regioselectivity of the reaction. Substitution generally favors the position adjacent to the nitrogen (the α- or 2-position), as the carbocation intermediate is better stabilized by resonance. pearson.com
Examples of electrophilic substitution on analogous pyrrole systems include Vilsmeier-Haack formylation (introduction of a -CHO group) and halogenation. nih.gov For instance, electrophilic fluorination of a similar pyrrole carboxylate has been achieved using reagents like Selectfluor. nih.gov
| Reaction Type | Reagent(s) | Electrophile | Potential Product |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Ethyl 4/5-bromo-3-methyl-1H-pyrrole-2-carboxylate |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 3-methyl-4/5-nitro-1H-pyrrole-2-carboxylate |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-4/5-sulfonic acid |
| Formylation | POCl₃, DMF | Vilsmeier reagent | Ethyl 4/5-formyl-3-methyl-1H-pyrrole-2-carboxylate |
This interactive table outlines potential electrophilic substitution reactions on the target compound.
Nucleophilic Substitution and Addition Transformations
Nucleophilic reactions involving this compound can occur at the ethyl ester group or at substituents attached to the ring. The ester functionality is susceptible to nucleophilic acyl substitution. For example, hydrolysis under basic or acidic conditions would yield 3-methyl-1H-pyrrole-2-carboxylic acid. Reaction with amines (amidation) would produce the corresponding amides.
While the electron-rich pyrrole ring itself is resistant to nucleophilic attack, nucleophilic substitution can be readily performed on side-chains attached to the ring. For instance, in a related system, a 5-(chloromethyl)pyrrole derivative undergoes efficient nucleophilic substitution with sodium azide (B81097) to yield the corresponding 5-(azidomethyl)pyrrole. nih.gov This highlights how functionalized derivatives of the target compound can be further elaborated through nucleophilic pathways.
Alkylation and Acylation Protocols
Alkylation and acylation of this compound can occur at either the ring nitrogen (N-alkylation/acylation) or at a ring carbon (C-alkylation/acylation).
N-Alkylation and N-Acylation: The pyrrole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH) to form the corresponding anion. This anion is a potent nucleophile and readily reacts with alkyl halides or acyl chlorides to yield N-substituted derivatives.
C-Alkylation and C-Acylation (Friedel-Crafts Reactions): These reactions are forms of electrophilic aromatic substitution. masterorganicchemistry.com Friedel-Crafts acylation involves reacting the pyrrole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). libretexts.orgopenstax.org The Lewis acid activates the acyl halide to generate a resonance-stabilized acylium ion, which then attacks the electron-rich pyrrole ring. masterorganicchemistry.comyoutube.com This method avoids the carbocation rearrangements that can complicate Friedel-Crafts alkylations. libretexts.org The reaction introduces an acyl group onto one of the vacant carbon positions of the pyrrole ring.
| Reaction Type | Reagent(s) | Catalyst/Base | Site of Reaction |
| N-Alkylation | R-X (Alkyl Halide) | NaH, K₂CO₃ | Nitrogen |
| N-Acylation | RCOCl (Acyl Chloride) | Pyridine, Et₃N | Nitrogen |
| C-Acylation | RCOCl (Acyl Chloride) | AlCl₃, FeCl₃ | Ring Carbon (C4 or C5) |
| C-Alkylation | R-X (Alkyl Halide) | AlCl₃, FeCl₃ | Ring Carbon (C4 or C5) |
This interactive table summarizes various alkylation and acylation protocols.
Vilsmeier–Haack Formylation Strategies
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including pyrroles. organic-chemistry.orgijpcbs.comwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com This electrophilic species then attacks the pyrrole ring, leading to the introduction of a formyl (-CHO) group after hydrolysis.
For a substrate like this compound, the regioselectivity of formylation is a critical consideration. The pyrrole ring is activated towards electrophilic substitution, with the C5 position being generally the most reactive, followed by the C4 position. The directing effects of the existing substituents—the electron-withdrawing ethyl carboxylate group at C2 and the electron-donating methyl group at C3—play a crucial role in determining the site of formylation.
Detailed research on the formylation of 1H-pyrrole-2-carboxylates has demonstrated that the regiochemical outcome can be finely tuned by the choice of the formylating agent. acs.org Two primary strategies can be considered:
Conventional Vilsmeier Reagent (e.g., POCl₃/DMF): This system is expected to favor formylation at the most electron-rich and sterically accessible position. For this compound, the C5 position is the most likely site of attack due to the combined activating effect of the ring nitrogen and the C3-methyl group. The electron-withdrawing nature of the C2-ester group deactivates the adjacent positions, further favoring substitution at C5.
Dichloromethyl Alkyl Ethers: The use of dichloromethyl alkyl ethers, such as dichloromethyl propyl ether, in the presence of a Lewis acid like titanium(IV) chloride (TiCl₄), offers an alternative approach. Studies on related pyrrole-2-carboxylates have shown that this method can lead to high regioselectivity for formylation at the C4 position. acs.org This altered selectivity is attributed to the different nature of the electrophilic species and its interaction with the substrate.
The choice between these strategies allows for the selective synthesis of either the 5-formyl or 4-formyl derivative of this compound, providing access to different isomers for further synthetic transformations. A summary of these strategies is presented in the table below.
| Formylating Agent | Expected Major Product | Key Considerations |
| POCl₃/DMF | Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | Favors the most electronically activated position (C5). |
| Dichloromethyl alkyl ether / TiCl₄ | Ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | Can provide alternative regioselectivity (C4). |
Catalyst Systems in this compound Synthesis
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.org For the synthesis of this compound, a suitable 1,4-dicarbonyl precursor would be required. The reaction is typically catalyzed by an acid, and a variety of catalyst systems have been developed to improve efficiency, yield, and reaction conditions.
Brønsted Acid Catalysts: A broad range of Brønsted acids have been employed in Paal-Knorr synthesis. mdpi.com These include traditional acids like acetic acid and p-toluenesulfonic acid, as well as more modern, solid-supported acids. rgmcet.edu.in
Homogeneous Catalysts: Acetic acid is a common choice, often serving as both a catalyst and a solvent. semanticscholar.org
Heterogeneous Catalysts: Solid acid catalysts like silica-supported sulfuric acid (SiO₂-OSO₃H) and cationic exchange resins (e.g., Amberlite IR 120) offer advantages in terms of reusability and ease of separation from the reaction mixture. rgmcet.edu.in These catalysts can facilitate the reaction under solvent-free conditions, contributing to a greener process. rgmcet.edu.in
Lewis Acid Catalysts: Lewis acids are also effective catalysts for the Paal-Knorr reaction, particularly when milder conditions are required to avoid degradation of sensitive functional groups. researchgate.net
Metal Salts: A wide array of metal salts have been investigated, including iron(III) chloride, zinc(II) salts, and lanthanide triflates. researchgate.netorganic-chemistry.org Iron(III) chloride, for instance, has been shown to be an economical and practical catalyst for the synthesis of N-substituted pyrroles in water. organic-chemistry.org
Metal-Organic Frameworks (MOFs): MOFs have emerged as promising heterogeneous catalysts due to their high surface area and tunable acidity. rgmcet.edu.in
| Catalyst Type | Examples | Advantages |
| Brønsted Acids (Homogeneous) | Acetic Acid, p-Toluenesulfonic Acid | Readily available, effective. |
| Brønsted Acids (Heterogeneous) | Silica Sulfuric Acid, Amberlite IR 120 | Reusable, easy separation, potential for solvent-free conditions. rgmcet.edu.in |
| Lewis Acids (Metal Salts) | Iron(III) Chloride, Zinc(II) Chloride | Mild reaction conditions, can be used in aqueous media. researchgate.netorganic-chemistry.org |
| Lewis Acids (MOFs) | Various | High surface area, tunable acidity, heterogeneous. rgmcet.edu.in |
Optimization and Scale-Up Considerations in Synthetic Protocols
The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and consideration of process engineering. For the synthesis of this compound, likely via a Paal-Knorr type reaction, several factors are critical for a successful scale-up.
Reaction Parameter Optimization:
Temperature and Reaction Time: These are interdependent variables that must be optimized to ensure complete reaction while minimizing the formation of byproducts and decomposition of the product.
Catalyst Loading: The amount of catalyst should be minimized to reduce cost and waste, without compromising the reaction rate and yield. For heterogeneous catalysts, the reusability and lifetime are also important factors.
Concentration: The concentration of reactants can affect the reaction rate and selectivity. In some cases, solvent-free conditions can be highly advantageous in terms of process intensity and waste reduction. rsc.org
Scale-Up Technologies: Traditional batch reactors can present challenges in terms of heat and mass transfer, especially for exothermic reactions. Continuous flow chemistry using microreactors offers a promising alternative for the scale-up of pyrrole synthesis. acs.org
Microreactors: These systems provide excellent control over reaction parameters due to their high surface-area-to-volume ratio, leading to improved safety, consistency, and yield. acs.org A method for pyrrole synthesis has been successfully developed and scaled up from a microliter-scale microreactor to a multi-milliliter flow reactor, achieving a production rate of several grams per hour. acs.org This demonstrates the feasibility of this technology for the efficient production of pyrrole derivatives.
The table below outlines key considerations for the optimization and scale-up of the synthesis of this compound.
| Parameter / Aspect | Optimization Goal | Scale-Up Consideration |
| Temperature | Minimize byproducts, ensure complete conversion | Efficient heat transfer (e.g., in flow reactors) |
| Reaction Time | Maximize throughput | Residence time control in continuous flow |
| Catalyst Loading | Minimize cost and waste | Catalyst stability and reusability |
| Technology | High yield, safety, and control | Transition from batch to continuous flow for better process control |
Green Chemistry Principles and Sustainable Synthetic Route Design
The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. The synthesis of this compound can be made more sustainable by applying these principles, particularly in the context of the Paal-Knorr reaction. acs.org
Key Green Chemistry Principles and Their Application:
Atom Economy: The Paal-Knorr synthesis is inherently atom-economical, as the main byproduct is water. acs.org
Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives. Water is an ideal green solvent, and some Paal-Knorr reactions have been successfully performed in aqueous media. semanticscholar.org Other options include biodegradable solvents like acetic acid, which can also act as a catalyst. semanticscholar.org
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption compared to conventional heating. wikipedia.org Mechanochemical methods, such as ball milling, can also enable solvent-free reactions at room temperature. researchgate.net
Use of Renewable Feedstocks: While not directly addressed in the context of the immediate precursors, a truly green synthesis would ideally start from renewable raw materials.
Catalysis: The use of catalysts is a core principle of green chemistry. As discussed in section 2.3, heterogeneous and reusable catalysts are particularly desirable as they simplify product purification and reduce waste. bohrium.com
The following table summarizes green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents | Use of water or biodegradable solvents like acetic acid. semanticscholar.org |
| Energy Efficiency | Microwave irradiation or mechanochemical activation (ball milling). wikipedia.orgresearchgate.net |
| Catalysis | Employing reusable heterogeneous catalysts (e.g., clays, resins, MOFs). bohrium.com |
| Waste Prevention | Solvent-free reaction conditions. rsc.org |
By integrating these strategies, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Reactivity and Transformational Chemistry of Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate
Functional Group Interconversions and Modifications of the Ester Moiety
The ester group at the 2-position of the pyrrole (B145914) ring is amenable to several standard transformations, allowing for the synthesis of a range of derivatives. These modifications are crucial for incorporating the pyrrole scaffold into more complex molecular architectures.
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be effected under both acidic and basic conditions. In an acidic environment, the hydrolysis proceeds to form 3-methyl-1H-pyrrole-2-carboxylic acid and ethanol (B145695). acs.org Under basic conditions, such as with sodium hydroxide (B78521) in a mixture of ethanol and water, the hydrolysis is typically rapid and complete, yielding the corresponding carboxylate salt. acs.org Subsequent acidification then provides the free carboxylic acid.
Reduction of the ester functionality offers a pathway to (3-methyl-1H-pyrrol-2-yl)methanol. This can be achieved using powerful reducing agents like lithium aluminum hydride. Other reduction methods applicable to esters, such as catalytic hydrogenation, may also be employed, potentially requiring more forcing conditions depending on the catalyst and substrate. oup.com
Transesterification is another key reaction of the ester moiety, allowing for the conversion of the ethyl ester into other alkyl esters. This is typically achieved by reacting the compound with an excess of a different alcohol under acidic or basic catalysis. nih.govrsc.org For instance, reaction with methanol (B129727) or isopropanol (B130326) in the presence of an acid catalyst would yield the corresponding methyl or isopropyl ester.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (acidic) | Acidic medium | 3-methyl-1H-pyrrole-2-carboxylic acid |
| Hydrolysis (basic) | NaOH, EtOH/H₂O, 80°C | 3-methyl-1H-pyrrole-2-carboxylate salt |
| Reduction | Lithium aluminum hydride | (3-methyl-1H-pyrrol-2-yl)methanol |
| Transesterification | Excess ROH, acid catalyst | Alkyl 3-methyl-1H-pyrrole-2-carboxylate |
Pyrrole Ring Functionalization Reactions
The pyrrole ring in ethyl 3-methyl-1H-pyrrole-2-carboxylate is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the existing substituents.
The substitution pattern on the pyrrole ring is a result of the combined electronic effects of the electron-donating methyl group at the 3-position and the electron-withdrawing ethyl carboxylate group at the 2-position. Generally, electrophilic substitution on the pyrrole ring is most favored at the α-positions (2 and 5) due to the stabilizing effect of the nitrogen atom on the intermediate cation. Since the 2-position is already substituted, the primary sites for electrophilic attack are the 4- and 5-positions. The methyl group at C-3 directs electrophiles to the adjacent 4- and 2-positions, while the electron-withdrawing ester at C-2 deactivates the ring, particularly the adjacent 3- and N-H positions, and directs incoming electrophiles to the 4- and 5-positions. The interplay of these effects often leads to substitution at the 4- or 5-position.
For example, in a related compound, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, Vilsmeier-Haack formylation results in a mixture of the 4-formyl and 5-formyl derivatives, demonstrating the competition between these two positions for electrophilic attack. The nitration of 1-methyl-2-pyrrolecarbonitrile also yields a mixture of 4- and 5-nitro isomers, highlighting the competing directing effects of the substituents.
The halogenation of this compound provides valuable intermediates for further synthetic transformations. The electron-rich nature of the pyrrole ring facilitates electrophilic halogenation.
Studies on similar pyrrole derivatives indicate that halogenation is a feasible and important transformation. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide (NCS) has been reported, yielding the chlorinated product. Bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with N-bromosuccinimide (NBS) has also been studied in detail. nih.gov
For this compound, bromination and iodination at the 4-position have been documented, leading to the formation of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate and ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate, respectively. These reactions are typically carried out using electrophilic halogenating agents such as NBS for bromination and N-iodosuccinimide (NIS) for iodination.
| Halogenation Reaction | Reagent | Product |
| Bromination | N-bromosuccinimide (NBS) | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |
| Iodination | N-iodosuccinimide (NIS) | Ethyl 4-iodo-3-methyl-1H-pyrrole-2-carboxylate |
The dimerization and oligomerization of pyrrole derivatives are significant processes, often leading to the formation of larger, conjugated systems with interesting electronic and photophysical properties. While specific studies on the dimerization of this compound are not extensively detailed in the literature, the general reactivity patterns of substituted pyrroles can provide insight into potential dimerization pathways.
One common mechanism for the dimerization of pyrroles is oxidative coupling. This can be mediated by chemical oxidants or electrochemical methods. For example, the oxidation of 3-alkoxycarbonyl-substituted pyrroles with potassium ferricyanide (B76249) has been shown to yield 2,2'- and 5,5'-bispyrrolenine derivatives. oup.com It is plausible that this compound could undergo similar oxidative dimerization, likely at the unsubstituted 5-position, to form a 5,5'-dimer.
Another mode of dimerization can occur through the formation of intermolecular hydrogen bonds. In the solid state, related compounds such as ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have been observed to form dimers through hydrogen bonding between the pyrrole N-H and a carbonyl oxygen of an adjacent molecule. researchgate.net While this is a non-covalent interaction, it influences the supramolecular chemistry of these compounds.
Participation in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies for the construction of complex molecules in a single operation. While specific examples detailing the participation of this compound in such reactions are not widely reported, the structural motifs present in the molecule suggest its potential as a building block in these transformations.
The pyrrole nucleus, with its nucleophilic character, can participate in reactions with electrophiles generated in situ during a multicomponent process. For instance, pyrroles can react with aldehydes and other components in Mannich-type reactions or other condensation processes. The N-H functionality can also act as a nucleophile.
Cascade reactions involving substituted pyrroles often lead to the formation of fused heterocyclic systems. The reactivity of the pyrrole ring and its substituents can be harnessed to trigger a sequence of intramolecular reactions following an initial intermolecular event. While the specific application of this compound in this context requires further investigation, its potential as a synthon in the design of novel cascade processes for the synthesis of complex nitrogen-containing heterocycles is significant.
Role of Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate As a Synthetic Building Block
Precursor in Complex Heterocyclic Scaffold Construction
The structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate is primed for elaboration into larger, multi-pyrrolic systems. The ester and methyl groups provide steric and electronic influence, while the unsubstituted α-position (C5) and the N-H bond are key sites for condensation and derivatization reactions, making it a cornerstone in the synthesis of complex heterocyclic scaffolds.
Porphyrins, a class of aromatic macrocycles, are central to numerous biological functions and have applications in medicine, catalysis, and materials science. The synthesis of these complex structures relies heavily on the controlled assembly of pyrrolic precursors. This compound and analogous substituted pyrroles are critical starting materials for building the dipyrrolic units that are subsequently used to construct the larger porphyrin ring.
The general strategy involves the initial formation of a dipyrromethane, which is then condensed, often with another dipyrromethane derivative or a pyrrole-dicarbinol, under acidic conditions to form a porphyrinogen. Subsequent oxidation yields the stable, aromatic porphyrin macrocycle. rsc.org The substituents on the initial pyrrole (B145914), such as the ethyl ester and methyl groups of the title compound, ultimately dictate the substitution pattern and properties of the final porphyrin. This allows for the rational design and synthesis of porphyrins with tailored electronic and steric characteristics for specific applications. The synthesis of naturally occurring porphyrins like coproporphyrin-III and mesoporphyrin-IX has been achieved through pathways involving such pyrrolic building blocks. rsc.org
Biliverdin (B22007) and other bile pigments are linear tetrapyrroles that result from the metabolic breakdown of heme, a porphyrin derivative. nih.gov Consequently, the chemical synthesis of biliverdin derivatives and analogs is intrinsically linked to porphyrin chemistry. By synthesizing a specifically substituted porphyrin using this compound as a foundational unit, chemists can access a corresponding porphyrin macrocycle that can be oxidatively cleaved to yield a specific biliverdin derivative. This synthetic relationship allows researchers to generate novel biliverdin analogs with modified side chains, providing tools to study their biological roles and potential therapeutic applications. The biosynthesis of these tetrapyrroles involves a series of enzymatic steps starting from a precursor like uroporphyrinogen III, highlighting the modular nature of assembling these structures from smaller pyrrolic units. nih.gov
Dipyrromethanes are the most immediate and crucial intermediates synthesized from pyrrole carboxylates for the construction of higher-order polypyrrolic systems. nih.gov They consist of two pyrrole rings linked by a methylene (B1212753) bridge at their α-positions. The most common method for their synthesis is the acid-catalyzed condensation of a pyrrole with an aldehyde or ketone. nih.govderpharmachemica.com In this reaction, two equivalents of a pyrrole like this compound react with one equivalent of an aldehyde, resulting in a meso-substituted dipyrromethane.
A wide array of acid catalysts can be employed for this transformation, ranging from protic acids like trifluoroacetic acid (TFA) and hydrochloric acid to Lewis acids such as indium(III) chloride (InCl₃) and boron trifluoride etherate (BF₃·OEt₂). derpharmachemica.comresearchgate.netresearchgate.net The reaction is typically performed with an excess of the pyrrole to maximize the formation of the dipyrromethane and minimize the production of higher oligomers. orgsyn.org The choice of catalyst and reaction conditions can be tailored to accommodate various aldehyde substrates, including aliphatic and aromatic aldehydes. researchgate.net
Table 1: Catalysts and Conditions for Dipyrromethane Synthesis
Catalyst Typical Reaction Conditions Key Features Reference Trifluoroacetic Acid (TFA) Excess pyrrole, room temperature Commonly used, effective for many aldehydes. rsc.org Boron Trifluoride Etherate (BF₃·OEt₂) Excess pyrrole, CH₂Cl₂, room temperature Mild Lewis acid catalyst. derpharmachemica.com Indium(III) Chloride (InCl₃) Excess pyrrole as solvent, room temperature Mild Lewis acid, allows for one-flask synthesis with minimal waste. rsc.org Iodine (I₂) Dichloromethane, room temperature Acts as a mild Lewis acid catalyst. rsc.org p-Toluenesulfonic Acid (p-TSA) Dichloromethane, reflux Used for specific substrates like furan-2-carboxaldehyde. nih.gov
Utility in Supramolecular Chemistry Building Blocks
While direct applications of this compound itself in supramolecular chemistry are not extensively documented, its derivatives, particularly porphyrins and dipyrromethanes, are fundamental components in this field. The inherent structural features of the pyrrole ring—its planarity, N-H hydrogen bond donor site, and π-electron system—make it an excellent motif for designing molecules capable of self-assembly.
Pyrrole-containing molecules can form predictable, non-covalent interactions. For instance, related pyrrole derivatives are known to form dimers in the solid state through strong intermolecular N-H···O hydrogen bonds. researchgate.net Furthermore, crystal structure analysis of dipyrromethanes reveals that their supramolecular self-assembly is governed by a variety of weak intermolecular forces, including C-H···O and C-H···π interactions. researchgate.net These interactions are crucial for creating ordered solid-state architectures. The larger macrocycles derived from these pyrroles, such as porphyrins, are widely used as building blocks for host-guest systems, molecular sensors, and light-harvesting arrays, all of which rely on precise control of non-covalent interactions.
Application in Material Science Precursors
The chemical reactivity of this compound also positions it as a valuable precursor for the development of advanced materials, including specialty chemicals and polymer components.
The pyrrole nucleus is the foundational unit of polypyrroles, a major class of conducting polymers. By starting with a substituted monomer like this compound, it is possible to synthesize functionalized polypyrroles with tailored properties, such as improved solubility or specific electronic characteristics. The substituents on the pyrrole ring can influence the polymerization process and the final properties of the polymer.
Furthermore, dipyrromethenes, which are easily synthesized from the dipyrromethane intermediates derived from the title compound, can act as ligands for various metals. For example, aluminum complexes of dipyrromethenes have been utilized as catalysts in polymerization reactions. nih.gov This demonstrates an indirect but important role for pyrrole-2-carboxylates in material science, where they serve as the starting point for synthesizing ligands that facilitate the production of polymers. The versatility of pyrrole chemistry allows for the creation of a diverse range of specialty chemicals that find use as pharmaceutical intermediates, dyes, and electronic materials. nih.govchemsrc.com
Optoelectronic Device Intermediates
The unique electronic and photophysical properties of porphyrin macrocycles make them essential components in the field of optoelectronics, where they are utilized in applications such as dye-sensitized solar cells and organic light-emitting diodes. Substituted monopyrroles, including esters like this compound and its isomers, are fundamental building blocks for the synthesis of these complex porphyrin structures.
The general strategy involves the condensation of pyrrole units to first form dipyrromethanes, which are then further reacted to construct the larger tetrapyrrolic porphyrin ring. Research has demonstrated that pyrrole-2-carboxylate derivatives, such as benzyl (B1604629) 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate, readily undergo acid-catalyzed condensation with dimethoxypropanoate to yield the corresponding dipyrromethane intermediates. thieme-connect.de Similarly, related pyrrole-2-carboxylates can be condensed with various aromatic aldehydes to produce 5-aryldipyrrolic units. researchgate.net These dipyrrolic structures are critical intermediates that can be cyclized to form meso-substituted porphyrins. researchgate.netnih.govresearchgate.net
The specific substitution pattern on the initial pyrrole building block, such as the methyl and ethyl groups found in the isomers of this compound, allows for precise tuning of the electronic properties and solubility of the final porphyrin, which is crucial for optimizing the performance of optoelectronic devices.
Table 1: Synthesis of Porphyrin Precursors from Pyrrole-2-Carboxylate Derivatives
| Starting Pyrrole Derivative | Reactant | Catalyst | Intermediate Formed | Reference |
|---|---|---|---|---|
| Benzyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | Methyl 3,3-dimethoxypropanoate | TsOH | Dipyrromethane | thieme-connect.de |
Ligand and Complexation Chemistry in Coordination Science
Beyond its role in macrocycle synthesis, this compound and its derivatives are employed as foundational units for constructing sophisticated ligands for coordination chemistry. These pyrrole-based structures can be elaborated into multidentate ligands capable of forming stable complexes with various metal ions, including transition metals and actinides.
A notable example is the synthesis of a class of acyclic hexadentate Schiff base ligands known as "pyrrophens". researchgate.net These ligands are specifically designed to bind with actinyl ions like uranyl (UO₂²⁺) and neptunyl (NpO₂²⁺). The synthesis of these complex ligands utilizes pyrrole precursors, including derivatives of ethyl-3-methyl-1H-pyrrole-2-carboxylate. researchgate.net The resulting pyrrophen ligands feature a binding pocket composed of two phenolic oxygen donors, two imine nitrogen donors, two pyrrolic nitrogen donors, and coordinating carbonyl units from the original ester group.
When complexed with the neptunyl ion, these ligands form novel NpO₂L complexes where the neptunium (B1219326) center is in the +6 oxidation state. researchgate.net Structural analysis reveals that the neptunyl ion is equatorially coordinated by the multidentate ligand, resulting in a stable complex. researchgate.net This work demonstrates the utility of the pyrrole-2-carboxylate scaffold in creating ligands tailored for the selective complexation of specific metal ions, which is a key objective in coordination science for applications in separation and sensing.
Furthermore, this compound has been explicitly used as a starting material in multi-step syntheses to create complex heterocyclic systems. nih.govccspublishing.org.cn For instance, it serves as the initial building block in the synthesis of molecules designed as potent inhibitors and degraders (PROTACs), where the pyrrole moiety forms a core part of the final intricate structure. ccspublishing.org.cn This underscores its role as a robust and reliable platform for building functionally complex molecules.
Table 2: Components of Neptunyl-Pyrrophen Coordination Complexes
| Component | Description | Role in Complex | Reference |
|---|---|---|---|
| Neptunyl (NpO₂²⁺) | Transuranic actinyl cation | Central metal ion | researchgate.net |
| Pyrrophen Ligand | Acyclic, hexadentate Schiff base ligand derived from pyrrole-2-carboxylate precursors | Encapsulates the metal ion through equatorial coordination | researchgate.net |
Theoretical and Computational Investigations on Ethyl 3 Methyl 1h Pyrrole 2 Carboxylate
Electronic Structure Calculations and Molecular Orbital Analysis (e.g., Density Functional Theory)
Electronic structure calculations are fundamental to understanding the chemical behavior of ethyl 3-methyl-1H-pyrrole-2-carboxylate. Density Functional Theory (DFT) is a predominant method for these investigations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(2d,p)) to provide a balance between computational cost and accuracy. researchgate.netscielo.org.mx These calculations yield optimized molecular geometries, detailing bond lengths and angles, and provide insights into the electronic distribution within the molecule.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
For analogous compounds, such as substituted pyrrole (B145914) derivatives, DFT calculations have been used to determine these electronic properties. materialsciencejournal.orgresearchgate.net For instance, in a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute HOMO and LUMO energies. materialsciencejournal.org Similar approaches have been applied to various pyrimidine (B1678525) derivatives, providing detailed analyses of their electronic structures. scielo.org.mx These studies reveal how different substituents on the pyrrole ring influence the electron density distribution and the energies of the frontier orbitals.
Table 1: Representative Calculated Electronic Properties for a Pyrrole Derivative using DFT
| Property | Calculated Value |
| HOMO Energy | Data not available for specific compound |
| LUMO Energy | Data not available for specific compound |
| HOMO-LUMO Gap | Data not available for specific compound |
| Dipole Moment | Data not available for specific compound |
Note: Specific values for this compound require a dedicated computational study. The table structure is provided for illustrative purposes based on typical outputs from DFT calculations on similar molecules.
Analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, helps to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. scielo.org.mx For pyrrole derivatives, the region around the nitrogen atom and the carbonyl oxygen of the ester group are typically identified as areas of negative potential (nucleophilic), while the N-H proton and parts of the pyrrole ring are areas of positive potential (electrophilic).
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving pyrrole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies associated with different pathways. This allows for a detailed understanding of reaction kinetics and selectivity.
For example, DFT calculations have been used to investigate the regioselectivity of the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole. nih.gov These studies showed that the formation of one cycloadduct is energetically favored over another, explaining the experimentally observed product distribution. The calculations revealed that the energy barrier for the endo approach was significantly lower than for the alternative pathway. nih.gov Such computational insights are crucial for rationalizing and predicting the outcomes of complex organic reactions.
While a specific mechanistic study for this compound was not found, the principles derived from studies on similar pyrroles are directly applicable. Computational modeling could be used to explore various reactions, such as electrophilic substitution on the pyrrole ring or reactions involving the ester functionality. By calculating the energies of possible intermediates and transition states, one could predict the most likely reaction products under different conditions.
Conformational Analysis Studies
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis studies, performed using computational methods, explore the different spatial arrangements of a molecule's atoms and identify the most stable (lowest energy) conformers.
For pyrrole-2-carboxylate derivatives, a key conformational feature is the orientation of the ethyl ester group relative to the pyrrole ring. Studies on similar structures, like ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, have shown that the molecules are nearly planar, with the ethoxycarbonyl group adopting a conformation that is anti to the pyrrole nitrogen atom. nih.gov In the solid state, these molecules can form dimeric units through strong hydrogen bonds between the pyrrole N-H group and the carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.netnih.gov
Computational methods can systematically rotate bonds and calculate the energy of each resulting conformation to build a potential energy profile. This helps to identify the global energy minimum and other low-energy conformers that might exist in equilibrium. For this compound, such an analysis would focus on the rotation around the C2-C(carbonyl) bond and the C(carbonyl)-O(ethyl) bond to determine the preferred orientation of the ester group.
Prediction of Reactivity Profiles and Reaction Pathways
The analysis of HOMO and LUMO distributions provides a clear picture of where a molecule is most likely to react. For pyrroles, electrophilic aromatic substitution is a characteristic reaction. Computational studies on 3-ethyl pyrrole have shown that the addition of substituents significantly alters the electronic properties and reactivity. researchgate.net The HOMO-LUMO energy gap and polarizability are key indicators of reactivity, with a lower gap and higher polarizability suggesting greater reactivity. researchgate.net
For this compound, one would expect the pyrrole ring to be activated towards electrophilic attack, with the precise location of the attack (e.g., C4 or C5 position) being influenced by the directing effects of the methyl and ethyl carboxylate groups. Computational modeling could precisely quantify the activation energies for substitution at each possible position, thereby predicting the regioselectivity of reactions like nitration, halogenation, or acylation. Furthermore, these models can predict the feasibility of various reaction pathways, guiding the design of synthetic routes to new derivatives.
Future Perspectives and Unresolved Research Questions
Exploration of Novel Reaction Pathways and Reagent Development
The synthesis of polysubstituted pyrroles like ethyl 3-methyl-1H-pyrrole-2-carboxylate has traditionally relied on classic methods such as the Paal-Knorr and Hantzsch syntheses. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile reaction pathways. A significant unresolved challenge is achieving high yields and regioselectivity under environmentally benign conditions. numberanalytics.com
Future research will likely focus on multicomponent reactions (MCRs), which offer an atom-economical approach to complex molecules in a single step. bohrium.com The development of novel MCRs that allow for the direct synthesis of highly functionalized pyrrole-2-carboxylates from simple, readily available starting materials is a key area of exploration. Another promising avenue is the advancement of metal-free cascade reactions. For instance, reactions proceeding via radical intermediates under the influence of oxidants like tert-butyl hydroperoxide (TBHP) represent a move away from heavy metal catalysts. nih.gov
The principles of green chemistry are also expected to heavily influence future synthetic strategies. researchgate.net This includes the use of greener solvents (e.g., water), microwave-assisted synthesis, and solvent-free reaction conditions to reduce environmental impact. researchgate.netresearchgate.net
Key Research Questions:
Can new multicomponent reactions be designed for the one-pot synthesis of this compound and its analogs with high diversity and complexity?
What novel, inexpensive, and non-toxic reagents can be developed to replace traditional condensing agents and catalysts?
How can reaction conditions be optimized to favor sustainable practices, such as catalysis in aqueous media or under solvent-free conditions, without compromising yield and purity?
Advanced Catalyst Development for Selective Derivatization
The functionalization of the pyrrole (B145914) ring of this compound is crucial for creating derivatives with tailored properties. A major unresolved question is how to achieve precise control over regioselectivity during C-H functionalization, as the electron-rich nature of the pyrrole ring can lead to multiple products. numberanalytics.comnih.gov
The development of advanced catalysts is central to overcoming this challenge. Future research will likely see an expansion of organocatalysis , which utilizes small organic molecules that are typically less toxic and more stable than traditional metal catalysts. nih.govresearchgate.net Chiral organocatalysts, such as chiral phosphoric acids, could enable the asymmetric synthesis of axially chiral pyrrole derivatives, a currently underexplored area. nih.gov
Furthermore, transition metal-catalyzed C-H functionalization continues to be a vibrant field of research. While methods for α-functionalization are more common, the development of catalysts for selective β-functionalization remains a significant hurdle. acs.org Rhodium catalysts have shown promise in directing β-selective C-H arylation, and future work will likely focus on expanding the scope of these catalysts and developing new systems based on other metals. acs.org The use of visible-light photoredox catalysis also presents a powerful tool for developing new functionalization reactions under mild conditions. nih.gov
| Catalyst Type | Potential Application | Key Advantage | Unresolved Question |
| Organocatalysts | Asymmetric synthesis, green chemistry | Metal-free, low toxicity, stable nih.gov | Broadening substrate scope and achieving high enantioselectivity for complex pyrroles. |
| Transition Metals | Regioselective C-H functionalization | High reactivity and selectivity acs.org | Developing cost-effective and general catalysts for challenging β-selective reactions. acs.org |
| Photoredox Catalysts | Mild condition functionalization | Uses visible light as an energy source nih.gov | Expanding the types of bonds that can be formed and understanding complex reaction mechanisms. |
Integration into Flow Chemistry and Automated Synthesis Systems
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. springerprofessional.de Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability. uc.ptmdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives is a significant area for future development.
Integrating classic reactions like the Paal-Knorr synthesis into a flow system has already been shown to be successful for producing pyrroles. uc.pt Future work will involve designing multi-step flow sequences where the initial synthesis of the pyrrole ring is followed by in-line purification and subsequent derivatization steps. cam.ac.uk This would allow for the automated, on-demand production of a library of related compounds.
Unresolved Research Questions:
How can multi-step syntheses involving this compound be efficiently translated into a continuous flow process?
What are the optimal reactor designs and conditions for maximizing yield and minimizing residence time for pyrrole synthesis in flow?
Can automated systems incorporating real-time reaction monitoring and machine learning algorithms be developed to optimize the synthesis of pyrrole derivatives without manual intervention?
Expansion of Non-Biological Material Applications
While pyrrole derivatives are well-established in medicinal chemistry, their potential in materials science is an expanding frontier. The electron-rich nature of the pyrrole ring makes it an excellent building block for organic semiconducting materials. acs.orgresearchgate.net Future research on this compound will likely explore its incorporation into novel functional materials.
A key area of interest is the development of conducting polymers . mdpi.com Polypyrrole is a well-known conducting polymer, and creating derivatives by copolymerizing functionalized monomers like this compound could lead to materials with tunable electronic properties, improved processability, and enhanced stability. mdpi.comnih.gov Such materials could find applications in flexible electronics, sensors, and energy storage devices. mdpi.com
Furthermore, pyrrole-containing compounds are being investigated for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . acs.org The challenge lies in designing and synthesizing pyrrole-based materials that possess the requisite electronic properties and stability for these applications. The strategic functionalization of the this compound core is a promising approach to fine-tuning these characteristics.
| Application Area | Role of Pyrrole Derivative | Potential Advancement |
| Conducting Polymers | Functionalized monomer unit | Tunable conductivity, improved solubility and processability. mdpi.com |
| Organic Electronics (OPVs, OFETs) | Electron-donating building block | Enhanced charge carrier mobility and device efficiency. acs.org |
| Sensors | Recognition element in electrochemical sensors | High sensitivity and selectivity for specific analytes. nih.gov |
Q & A
Q. What are the established synthetic routes for ethyl 3-methyl-1H-pyrrole-2-carboxylate, and how do they compare in scalability?
The compound can be synthesized via alcoholysis of 2-pyrrolyl trichloromethyl ketone using sodium ethanolate. A 3-necked flask equipped with a mechanical stirrer and reflux condenser is typically used. Sodium is dissolved in anhydrous ethanol, followed by gradual addition of the ketone. This method yields ~77–80% purity without requiring moisture-sensitive reagents, making it scalable and versatile for derivative synthesis . Earlier methods involved organometallic reagents (e.g., pyrrolylmagnesium halides), which are less practical due to sensitivity and lower yields .
Q. How can impurities or by-products be effectively removed during purification?
Column chromatography using alumina is recommended to separate colored by-products, as demonstrated in early syntheses of pyrrole-2-carboxylate derivatives . For polar impurities, aqueous workup (e.g., sodium bicarbonate washes) followed by recrystallization from ethanol/hexane mixtures enhances purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : and NMR confirm regiochemistry and substituent effects. For example, the ethyl ester group typically resonates at δ ~4.3 ppm (q) and ~1.3 ppm (t) in NMR, while the pyrrole ring protons appear as singlets or doublets between δ 6.4–7.8 ppm .
- Mass spectrometry : ESI-HRMS provides accurate molecular weight verification (e.g., [M+H] peaks matching calculated m/z within 0.5 ppm error) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted derivatives?
Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions for substituent introduction. For example, trifluoromethyl or cyclopropyl groups at the 4-position require controlled electrophilic substitution or cross-coupling reactions, with yields improved by using DMSO as a solvent and heating to 100°C for 2–4 hours .
Q. What factors influence regioselectivity when introducing substituents to the pyrrole ring?
Steric and electronic effects dominate. Methyl groups at the 3-position (meta to the ester) direct electrophiles to the 4- or 5-positions. For instance, isoquinolinecarbonyl chloride reacts preferentially at the 4-position under mild conditions (45% yield) . Substituents like trifluoromethyl enhance electrophilic substitution reactivity at adjacent positions due to electron-withdrawing effects .
Q. How can computational methods streamline the design of novel derivatives?
Quantum mechanical calculations (e.g., DFT) model electronic properties and reaction pathways. ICReDD’s workflow combines these with experimental data to predict feasible synthetic routes. For example, amide coupling reactions (e.g., General Procedure N) benefit from computational screening of coupling agents and solvent effects .
Q. How should researchers address discrepancies in spectral data between synthetic batches?
Contradictions often arise from residual solvents, tautomerism, or rotamers. For example, ethyl ester protons may split into multiplets if residual ethanol is present. Consistency is achieved by:
- Drying samples rigorously (e.g., magnesium sulfate).
- Using deuterated solvents with controlled pH (e.g., DMSO-d6 for acidic protons).
- Comparing data against benchmark spectra from high-purity standards .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Derivatives
Q. Table 2: NMR Chemical Shifts (δ, ppm)
| Proton/Group | NMR (CDCl) | NMR |
|---|---|---|
| Ethyl ester (-OCHCH) | 4.34 (q), 1.37 (t) | 60.4, 14.5 |
| Pyrrole C3-CH | 2.66 (s) | 16.2 |
| Aromatic protons | 7.3–8.9 (m) | 120–135 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
